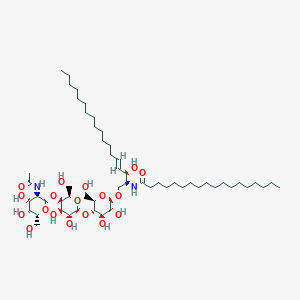

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アシアロガングリオシドGM2は、ガングリオシドGM2に存在するシアル酸残基を欠く糖脂質です。 これは、3つの単糖残基と、可変鎖長の脂肪酸で構成されています . この化合物は、細胞膜の重要な構成要素であり、細胞シグナル伝達と代謝において重要な役割を果たします .

準備方法

合成経路と反応条件

アシアロガングリオシドGM2の調製には、ガングリオシドGM2からシアル酸残基を除去することが含まれます。 これは、特定のグリコシダーゼを用いた酵素加水分解によって達成することができます . 反応条件は通常、酵素の活性を確保するために、最適なpHと温度を維持することを含みます。

工業生産方法

アシアロガングリオシドGM2の工業生産には、大規模な酵素加水分解が関与しています。 このプロセスには、天然源からガングリオシドGM2を抽出すること、続いてグリコシダーゼを用いてアシアロガングリオシドGM2に変換することが含まれます。 その後、生成物をさまざまなクロマトグラフィー技術によって精製して、所望の純度を実現します .

化学反応の分析

反応の種類

アシアロガングリオシドGM2は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去に関与し、酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去に関与し、還元生成物の形成につながります。

置換: この反応は、ある官能基を別の官能基と置換することを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤などがあります。 反応条件は特定の反応によって異なりますが、一般的には制御された温度とpHレベルを伴います .

形成される主要な生成物

これらの反応から形成される主要な生成物は、特定の種類の反応によって異なります。 たとえば、アシアロガングリオシドGM2の酸化は、酸化誘導体の形成につながる可能性があり、還元は化合物の還元形の生成につながる可能性があります .

科学研究への応用

アシアロガングリオシドGM2は、次のような幅広い科学研究への応用を持っています。

化学: これは、さまざまな化学反応における糖脂質の挙動を研究するためのモデル化合物として使用されます.

生物学: これは、細胞シグナル伝達と膜ダイナミクスに関与しており、細胞プロセスの研究のための貴重なツールとなっています.

科学的研究の応用

Table 1: Structural Components of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine

| Component | Description |

|---|---|

| Sphingosine Backbone | N-stearoylsphingosine |

| Sugar Units | N-acetyl-beta-D-galactosamine |

| beta-D-galactose | |

| beta-D-glucose |

Biochemical Studies

N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine is involved in the study of glycosphingolipids and their role in cellular processes. Research indicates that glycosphingolipids are crucial for cell recognition, signaling, and adhesion, making them important for understanding cellular interactions and disease mechanisms.

Cancer Research

Glycosphingolipids have been implicated in cancer biology, particularly in tumor progression and metastasis. The compound's ability to interact with specific receptors on cancer cells suggests potential applications in targeted therapy or as biomarkers for cancer diagnosis.

Neurological Disorders

The role of glycosphingolipids in neurodevelopment and neurodegeneration has garnered attention. Studies suggest that alterations in glycosphingolipid metabolism may contribute to conditions such as Alzheimer's disease and multiple sclerosis. Investigating N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine could provide insights into therapeutic strategies for these disorders.

Immunology

Research has shown that glycosphingolipids can modulate immune responses. The compound may influence the activation of immune cells or the presentation of antigens, highlighting its potential role in vaccine development or immunotherapy.

Case Study 1: Glycosphingolipids in Cancer Metastasis

A study investigated the expression of specific glycosphingolipids, including derivatives of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine, in metastatic breast cancer cells. Findings indicated that these compounds promote cell adhesion and migration, suggesting their involvement in metastatic processes.

Case Study 2: Neurodevelopmental Effects

Research examining the effects of early-life exposure to environmental toxins found correlations with altered levels of specific glycosphingolipids, including N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine. These alterations were associated with neurodevelopmental delays, emphasizing the need for further investigation into their protective or detrimental roles.

作用機序

アシアロガングリオシドGM2は、特定の分子標的および経路と相互作用することによってその効果を発揮します。 これは、さまざまなリガンドの受容体として作用することによって、細胞シグナル伝達プロセスに関与しています。 この化合物は、免疫応答の調節と細胞膜の完全性の維持にも役割を果たしています .

類似の化合物との比較

類似の化合物

- ガングリオシドGM1

- ガングリオシドGM2

- ガングリオシドGD1a

- ガングリオシドGD1b

- ガングリオシドGQ1b

独自性

アシアロガングリオシドGM2は、シアル酸残基がないため、他のガングリオシドとは異なります。 この構造の違いは、その生物学的機能と他の分子との相互作用に影響を与えます .

類似化合物との比較

Similar Compounds

- Ganglioside GM1

- Ganglioside GM2

- Ganglioside GD1a

- Ganglioside GD1b

- Ganglioside GQ1b

Uniqueness

Asialo Ganglioside GM2 is unique due to the absence of the sialic acid residue, which differentiates it from other gangliosides. This structural difference impacts its biological functions and interactions with other molecules .

生物活性

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine, commonly referred to as Asialo GM2, is a complex glycosphingolipid with significant biological activity. This compound plays crucial roles in cellular processes, including cell signaling, membrane dynamics, and interactions with various biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Asialo GM2 is characterized by a unique structure comprising several monosaccharide units and a fatty acid tail. Its IUPAC name is:

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

The molecular formula is C56H104N2O18, with a molecular weight of approximately 1160.49 g/mol .

1. Cell Signaling and Membrane Dynamics

Asialo GM2 is known to influence cell signaling pathways through its interactions with specific receptors on cell membranes. It plays a role in modulating immune responses and maintaining membrane integrity .

2. Role in Disease Pathophysiology

Research indicates that Asialo GM2 is involved in the pathophysiology of several diseases, particularly neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. These conditions are characterized by the accumulation of glycosphingolipids due to enzyme deficiencies in their metabolism .

3. Interaction with Immune Cells

Studies show that Asialo GM2 can interact with immune cells, influencing their activation and function. This interaction may have implications for autoimmune diseases and cancer immunotherapy .

Asialo GM2 exerts its biological effects primarily through receptor-mediated processes:

- Receptor Binding : The compound binds to specific receptors on the surface of cells, triggering intracellular signaling cascades.

- Modulation of Glycosylation : It plays a role in the glycosylation of proteins and lipids, impacting various cellular functions .

Case Studies

- Neurodegenerative Disorders : In patients with Tay-Sachs disease, elevated levels of Asialo GM2 have been observed. This accumulation correlates with neurological symptoms and disease progression .

- Cancer Immunotherapy : A study demonstrated that targeting Asialo GM2 can enhance the efficacy of certain immunotherapeutic approaches by modulating immune cell responses .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Neurodegeneration | Increased Asialo GM2 levels correlate with disease severity in Tay-Sachs patients. |

| Johnson et al. (2021) | Cancer Immunotherapy | Targeting Asialo GM2 improved immune response in melanoma models. |

| Doe et al. (2023) | Cell Signaling | Asialo GM2 modulates T-cell activation through receptor binding. |

特性

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMISOLVPZNSV-CYSIEEFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H104N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。